3,4-Dibromothiophene 1,1-dioxide

Thiophene oxidation Sulfone synthesis Heterocyclic chemistry

3,4-Dibromothiophene 1,1-dioxide (CAS 89088-96-0) is a heterocyclic organic compound belonging to the class of halogenated thiophene S,S-dioxides (sulfones). The compound features a thiophene ring substituted with two bromine atoms at the 3- and 4-positions and carries two oxide groups at the 1-position, yielding a molecular formula of C₄H₂Br₂O₂S and a molecular weight of 273.93 g/mol.

Molecular Formula C4H2Br2O2S
Molecular Weight 273.93 g/mol
Cat. No. B12114989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromothiophene 1,1-dioxide
Molecular FormulaC4H2Br2O2S
Molecular Weight273.93 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1(=O)=O)Br)Br
InChIInChI=1S/C4H2Br2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H
InChIKeyQERKVUNAYWYBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromothiophene 1,1-dioxide (CAS 89088-96-0) Sourcing and Technical Overview for Procurement Scientists


3,4-Dibromothiophene 1,1-dioxide (CAS 89088-96-0) is a heterocyclic organic compound belonging to the class of halogenated thiophene S,S-dioxides (sulfones). The compound features a thiophene ring substituted with two bromine atoms at the 3- and 4-positions and carries two oxide groups at the 1-position, yielding a molecular formula of C₄H₂Br₂O₂S and a molecular weight of 273.93 g/mol [1]. The physical properties include a melting point of approximately 4–5 °C and a boiling point of 221–222 °C at standard atmospheric pressure, with a liquid density of 2.188 g/mL . The bromine substituents at the 3- and 4-positions confer unique electronic and steric properties that differentiate it from other dibromothiophene regioisomers and from the parent thiophene 1,1-dioxide.

3,4-Dibromothiophene 1,1-dioxide: Why In-Class Substitution Leads to Divergent Research Outcomes


Substitution of 3,4-dibromothiophene 1,1-dioxide with other thiophene sulfones or dibromothiophene isomers is not a straightforward functional replacement. Regioisomers such as 2,5-dibromothiophene 1,1-dioxide exhibit fundamentally different electronic properties and reactivity profiles due to the altered position of bromine substituents relative to the sulfone group, leading to distinct cycloaddition and cross‑coupling outcomes [1]. Furthermore, the presence of the sulfone moiety in 3,4-dibromothiophene 1,1-dioxide renders it capable of unique chemical transformations—including base‑induced elimination and cycloaddition reactions—that are entirely inaccessible to the non‑oxidized 3,4‑dibromothiophene [2]. Generic substitution without accounting for these differences can result in failed syntheses, altered material performance, and wasted procurement budgets.

3,4-Dibromothiophene 1,1-dioxide: Head‑to‑Head Quantitative Evidence for Scientific Selection


Sulfone Stability vs. Monosubstituted Thiophenes: A Binary Oxidation Outcome

Direct comparative oxidation of a series of bromothiophenes revealed that while monosubstituted 2‑bromo‑ and 3‑bromothiophene fail to yield isolable sulfones (instead undergoing rapid dimerization of the sulfoxide intermediate), 3,4‑dibromothiophene can be successfully oxidized to the stable 1,1‑dioxide [1]. This binary outcome—sulfone isolation vs. dimerization—represents a clear differentiation point for procurement.

Thiophene oxidation Sulfone synthesis Heterocyclic chemistry

Regioselectivity in Suzuki–Miyaura Double Cross‑Coupling: 3,4‑ vs. 2,5‑Dibromothiophene

In a systematic study of Suzuki–Miyaura double cross‑coupling of dibromothiophenes, 3,4‑dibromothiophene exhibited distinct reactivity and product profiles compared to the 2,5‑isomer. While both substrates undergo double arylation using Pd(OAc)₂/PPh₃ in 95% EtOH, the 3,4‑substitution pattern yields 3,4‑diarylthiophenes with a different spatial arrangement of aryl groups, which is critical for tuning the optoelectronic properties of conjugated materials [1].

Suzuki coupling Cross‑coupling Diarylthiophenes

Controlled Access to Either Cycloadduct or Sulfone: The 'In‑Between' Oxidation Behavior

Unlike the 2,5‑dibromo isomer, which under oxidation directly yields the sulfone, 3,4‑dibromothiophene exhibits an intermediate oxidation behavior: by modulating reaction conditions, chemists can isolate either the Diels–Alder cycloadduct or the sulfone [1]. This 'tunable' outcome is not observed for the 2,5‑dibromo analog, providing a unique synthetic lever.

Oxidation control Cycloaddition Benzothiophene sulfone

Unique Elimination Chemistry Affording 3‑Dichloromethylene‑2,3‑dihydrothiophene 1,1‑dioxide

In a reaction system of chloroform / aqueous sodium hydroxide / benzyltriethylammonium chloride under phase‑transfer catalysis, 3,4‑dibromotetrahydrothiophene 1,1‑dioxide undergoes elimination to afford 3‑dichloromethylene‑2,3‑dihydrothiophene 1,1‑dioxide [1]. This transformation is unique to the 3,4‑dibromo sulfone; the analogous reaction of the non‑dibromo sulfone or other regioisomers does not yield the same dichloromethylene product.

Phase‑transfer catalysis Elimination Dichloromethylene

3,4-Dibromothiophene 1,1-dioxide: Validated Application Scenarios Supported by Quantitative Evidence


Synthesis of 3,4‑Diarylthiophenes for Organic Semiconductors and MOF Ligands

Researchers developing conjugated materials, including organic semiconductors and metal–organic framework (MOF) linkers, require 3,4‑diarylthiophene building blocks with specific regiochemistry. The Suzuki–Miyaura double cross‑coupling of 3,4‑dibromothiophene 1,1‑dioxide provides reliable access to these structures [1]. This application is directly supported by head‑to‑head coupling studies that demonstrate the distinct 3,4‑substitution pattern achievable with this compound.

Access to Diels–Alder Cycloadducts or Sulfones via Tunable Oxidation

In synthetic chemistry workflows that require either a cycloaddition‑competent intermediate or a stable sulfone, 3,4‑dibromothiophene offers a unique ‘toggle’ capability. By adjusting oxidation conditions, chemists can isolate the Diels–Alder cycloadduct or the 1,1‑dioxide [1]. This tunable behavior, not observed for 2,5‑dibromothiophene, provides a strategic advantage in divergent synthesis.

Preparation of 3‑Dichloromethylene‑2,3‑dihydrothiophene 1,1‑dioxide Derivatives

The base‑induced elimination of 3,4‑dibromotetrahydrothiophene 1,1‑dioxide under phase‑transfer catalysis yields 3‑dichloromethylene‑2,3‑dihydrothiophene 1,1‑dioxide, a valuable scaffold for further functionalization [1]. This specific transformation is not feasible with non‑brominated or mono‑brominated sulfones, making 3,4‑dibromothiophene 1,1‑dioxide a uniquely suitable starting material for this compound class.

Oxidation Studies and Sulfone Stability Assessment in Bromothiophene Series

For fundamental research on thiophene oxidation pathways, 3,4‑dibromothiophene serves as a critical ‘in‑between’ case. Its ability to yield an isolable sulfone contrasts with the dimerization‑prone monosubstituted bromothiophenes, while its tunable oxidation behavior differs from the direct sulfone formation of 2,5‑dibromothiophene [1]. This compound is essential for mechanistic studies and for benchmarking oxidation protocols.

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